2-Cyano-3-hydroxy-5-methyl-thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
3-hydroxy-5-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H5NOS/c1-4-2-5(8)6(3-7)9-4/h2,8H,1H3 |
InChI Key |
UZDLWOZHCZOAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C#N)O |
Origin of Product |
United States |
Future Research Directions and Perspectives for 2 Cyano 3 Hydroxy 5 Methyl Thiophene
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research into the synthesis of 2-cyano-3-hydroxy-5-methyl-thiophene is likely to focus on the development of novel, efficient, and sustainable synthetic methodologies. While classical approaches to thiophene (B33073) synthesis are well-established, there is a continuous drive towards greener and more atom-economical processes.
One promising avenue is the adaptation of the Gewald reaction , a well-known multi-component reaction for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgderpharmachemica.comarkat-usa.orgresearchgate.net The likely precursor, 2-amino-3-cyano-5-methylthiophene, can be synthesized via the Gewald reaction, and subsequent hydrolysis of the amino group would yield the desired this compound. Future work could focus on optimizing this transformation, potentially through novel catalytic systems or reaction conditions.
The principles of green chemistry are expected to play a pivotal role in the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and energy sources. derpharmachemica.comresearchgate.net For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the Gewald reaction and other heterocyclic syntheses. wikipedia.orgderpharmachemica.comnih.gov The application of MAOS to the synthesis of this compound could lead to more sustainable and efficient production.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Modified Gewald Reaction | Utilizes a well-established and versatile reaction. wikipedia.orgorganic-chemistry.org | Optimization of the hydrolysis step of the 2-amino precursor. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and energy efficiency. wikipedia.orgderpharmachemica.com | Development of solvent-free or green solvent-based microwave protocols. |
| One-Pot Syntheses | Increased efficiency, reduced waste, and simplified procedures. nih.govacs.org | Design of novel multi-component reactions leading directly to the target structure. |
Advanced Structural Modifications and Combinatorial Chemistry for Functional Tuning
The functional groups present in this compound offer multiple sites for structural modification, enabling the fine-tuning of its chemical and physical properties. Future research will likely involve the systematic exploration of these modifications to create a library of derivatives with tailored functionalities.
Combinatorial chemistry presents a powerful tool for the rapid generation of a diverse range of this compound analogs. nih.govacs.org By systematically varying the substituents at the hydroxyl and methyl positions, as well as potentially modifying the cyano group, libraries of compounds can be synthesized and screened for desired properties. This high-throughput approach can accelerate the discovery of new materials with optimized performance.
The hydroxyl group is a particularly attractive site for modification. It can be readily alkylated, acylated, or converted to other functional groups, allowing for the introduction of a wide range of substituents that can influence solubility, electronic properties, and intermolecular interactions. Similarly, the methyl group could be functionalized, for example, through radical halogenation followed by nucleophilic substitution, to introduce further diversity.
The cyano group can also be a target for transformation. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings. acs.org These modifications would dramatically alter the electronic nature and potential applications of the resulting molecules.
| Modification Site | Potential Modifications | Impact on Properties |
| 3-Hydroxy Group | Alkylation, Acylation, Etherification | Tuning of solubility, electronic properties, and intermolecular interactions. |
| 5-Methyl Group | Halogenation and subsequent substitution | Introduction of diverse functional groups for property modulation. |
| 2-Cyano Group | Hydrolysis, Cycloaddition | Alteration of electronic properties and creation of novel heterocyclic systems. acs.org |
Deepening Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Approaches
A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its rational design and application. Future research in this area will benefit from an integrated approach that combines computational modeling with experimental validation.
Computational chemistry , particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of the molecule. rsc.orgitu.edu.trresearchgate.netnih.govnih.govmdpi.com DFT calculations can be used to predict key parameters such as ionization potential, electron affinity, and chemical hardness, which are indicative of the molecule's reactivity. nih.gov The calculated electrostatic potential surface can reveal the most likely sites for electrophilic and nucleophilic attack. mdpi.com
These computational predictions can then be validated through experimental studies . For example, the reactivity of the hydroxyl and cyano groups can be probed through various chemical reactions, and the kinetic and thermodynamic parameters of these reactions can be measured. Spectroscopic techniques, such as NMR and IR, can be used to characterize the products of these reactions and confirm the predicted sites of reactivity.
By combining computational and experimental approaches, a comprehensive picture of the structure-reactivity relationships of this compound can be developed. This knowledge will be invaluable for guiding the design of new derivatives with specific reactivity profiles for various applications.
| Computational Method | Predicted Properties | Experimental Validation |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, reactivity indices. nih.govmdpi.com | Spectroscopic analysis of reaction products, kinetic studies of reactivity. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. researchgate.net | UV-Vis and fluorescence spectroscopy. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | X-ray crystallography, NMR spectroscopy. |
Expanding the Scope of Materials Science Applications
The unique combination of functional groups in this compound makes it a promising candidate for a variety of materials science applications. Future research should focus on exploring its potential in areas such as organic electronics, sensors, and functional polymers.
The thiophene core is a well-known building block for organic semiconductors , and the presence of both electron-donating and electron-withdrawing groups in this compound suggests that it could exhibit interesting electronic and optical properties. researchgate.netacs.org Thiophene derivatives are widely used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netresearchgate.net Future work could involve the synthesis of oligomers and polymers incorporating the this compound unit and the characterization of their charge transport and photophysical properties.
The functional groups on the thiophene ring also make it a candidate for the development of chemosensors . researchgate.net The hydroxyl and cyano groups can act as binding sites for specific analytes, and the interaction with these analytes could lead to a change in the optical or electronic properties of the molecule, forming the basis for a sensing mechanism.
Furthermore, the reactivity of the hydroxyl group could be exploited for the incorporation of this compound into functional polymers . For example, it could be used as a monomer in polymerization reactions to create polymers with tailored properties for applications in areas such as drug delivery, coatings, and advanced composites.
| Application Area | Rationale | Future Research Directions |
| Organic Electronics | Thiophene core with donor-acceptor character. researchgate.netacs.org | Synthesis and characterization of oligomers and polymers for OFETs and OLEDs. researchgate.net |
| Chemosensors | Presence of potential analyte binding sites (hydroxyl and cyano groups). researchgate.net | Investigation of the sensing response to various ions and small molecules. |
| Functional Polymers | Reactive hydroxyl group for polymerization. | Development of novel polymers with tailored optical and electronic properties. |
Q & A
Q. What are the optimal synthetic routes for 2-Cyano-3-hydroxy-5-methyl-thiophene, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of thiophene derivatives typically involves cyclization or functionalization of pre-existing thiophene cores. For this compound, a plausible route involves:
- Step 1 : Starting with 5-methylthiophene-2-carboxylic acid derivatives (e.g., esters) to introduce the methyl group at position 5.
- Step 2 : Cyanidation at position 2 via nucleophilic substitution using cyanide sources (e.g., KCN or CuCN) under controlled pH (acidic/neutral conditions).
- Step 3 : Hydroxylation at position 3 through oxidation (e.g., using H₂O₂ or meta-chloroperbenzoic acid) or hydrolysis of a protected intermediate.
Critical Parameters : - Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for substitution steps .
- Temperature : Maintain 60–80°C for cyanidation to avoid side reactions.
- Characterization : Validate intermediate purity via TLC and HPLC before proceeding .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : A multi-technique approach is essential for unambiguous characterization:
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for cyano (δ ~110–120 ppm in ¹³C), hydroxy (δ ~5–6 ppm in ¹H), and methyl groups (δ ~2.3 ppm in ¹H). | Confirm substituent positions and electronic environment. |
| IR Spectroscopy | Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch). | Verify functional groups. |
| Mass Spectrometry | Molecular ion peak matching theoretical mass (e.g., [M+H]⁺ for C₇H₅NOS₂: 184.02 g/mol). | Confirm molecular formula. |
- Data Interpretation :
Cross-reference observed peaks with literature values for analogous thiophene derivatives. For example, compare cyano group shifts with those in 3-(4-chlorophenyl)-4-cyano-thiophene derivatives . Discrepancies may indicate steric or electronic effects from the hydroxy group.
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) is critical for modeling:
- Functional Selection : Use hybrid meta functionals (e.g., M06-2X) for accurate prediction of noncovalent interactions (e.g., hydrogen bonding involving the hydroxy group) and electronic excitation energies .
- Key Calculations :
- HOMO-LUMO Gap : Assess electronic stability and charge-transfer potential.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., cyano group as an electron-withdrawing moiety).
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. How should researchers resolve contradictions in experimental data regarding the stability or reactivity of this compound under varying conditions?
- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, light exposure). Address them via:
- Iterative Testing : Repeat experiments under rigorously controlled conditions (e.g., inert atmosphere for oxidation-prone hydroxy groups) .
- Cross-Validation : Use orthogonal techniques (e.g., HPLC purity vs. NMR integration) to confirm results. For instance, if degradation products are observed in mass spectrometry but not HPLC, investigate column compatibility .
- Statistical Analysis : Apply reliability-checking frameworks (e.g., falsification protocols for empirical data) to isolate outliers .
Q. What reaction mechanisms explain the functionalization of this compound in organic synthesis?
- Methodological Answer : The compound’s reactivity is governed by its substituents:
- Cyano Group : Participates in nucleophilic additions (e.g., with amines to form amidines) or reductions (e.g., LiAlH₄ to primary amines).
- Hydroxy Group : Acts as a hydrogen-bond donor, directing electrophilic substitution (e.g., nitration at position 4).
- Methyl Group : Steric hindrance at position 5 limits reactivity at adjacent positions.
Case Study : In sulfonylation reactions, the hydroxy group may form sulfonate esters, while the cyano group remains inert under mild conditions .
Applications in Material Science
Q. What potential applications does this compound have in organic electronics?
- Methodological Answer : Thiophene derivatives are prized for their π-conjugated systems. For this compound:
- Charge Transport : The electron-withdrawing cyano group enhances electron mobility, making it suitable for n-type semiconductors.
- Self-Assembly : The hydroxy group enables hydrogen-bond-directed crystal packing, critical for thin-film device fabrication .
- Experimental Design : Test conductivity via four-probe measurements and compare with computational bandgap predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
